Regioselective Hydroamination: N‑(2‑Ethynylpyridin‑3‑yl)urea as a Privileged Substrate
In gold‑catalyzed intramolecular hydroamination, N‑(2‑ethynylpyridin‑3‑yl)ureas derived from (2‑ethynylpyridin‑3‑yl)methanol undergo 5‑endo‑dig cyclization with high regioselectivity to afford indole‑1‑carboxamides in moderate to high yields [1]. By contrast, ureas derived from other ethynylpyridine regioisomers (e.g., N‑(2‑ethynylphenyl)ureas lacking the pyridine nitrogen) would follow a different cyclization trajectory or require different catalytic conditions. The presence of the pyridine nitrogen at the 1‑position adjacent to the ethynyl group directs the regioselectivity of the hydroamination process.
| Evidence Dimension | Regioselectivity of gold‑catalyzed hydroamination |
|---|---|
| Target Compound Data | N‑(2‑ethynylpyridin‑3‑yl)ureas undergo 5‑endo‑dig cyclization with moderate to high yields |
| Comparator Or Baseline | N‑(2‑ethynylphenyl)ureas (lacking pyridine nitrogen); regioisomeric N‑(ethynylpyridin‑2‑yl)ureas |
| Quantified Difference | Not quantified; positional and electronic differences dictate cyclization pathway |
| Conditions | Au(PPh3)Cl/Ag2CO3 catalyst, water, microwave irradiation |
Why This Matters
Researchers requiring regiospecific indole‑1‑carboxamide synthesis can exploit the unique directing effect of the 2‑ethynylpyridin‑3‑yl scaffold to avoid isomeric mixtures.
- [1] Ye, D., Wang, J., Zhang, X., Zhou, Y., Ding, X., Feng, E., Sun, H., Liu, G., Jiang, H., & Liu, H. (2009). Gold‑catalyzed intramolecular hydroamination of terminal alkynes in aqueous media: efficient and regioselective synthesis of indole‑1‑carboxamides. Green Chemistry, 11(8), 1201‑1208. View Source
